Methyl 2-(1-methoxycyclobutyl)acetate
Overview
Description
Methyl 2-(1-methoxycyclobutyl)acetate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications. The compound is characterized by a cyclobutyl ring substituted with a methoxy group and an acetate ester functional group.
Scientific Research Applications
Methyl 2-(1-methoxycyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methoxycyclobutyl)acetate typically involves the esterification of 2-(1-methoxycyclobutyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methoxycyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: 2-(1-Methoxycyclobutyl)acetic acid.
Reduction: 2-(1-Methoxycyclobutyl)ethanol.
Substitution: Various substituted cyclobutyl acetates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methoxycyclobutyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes such as inflammation and pain perception .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-hydroxycyclobutyl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-(1-methoxycyclopropyl)acetate: Contains a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
Methyl 2-(1-methoxycyclobutyl)acetate is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 2-(1-methoxycyclobutyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-7(9)6-8(11-2)4-3-5-8/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCBAIACJCWGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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